Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core. Key structural elements include:
- Triazolo-pyrimidine backbone: A nitrogen-rich bicyclic system, which may confer affinity for adenosine receptors (A1, A2A, A2B, or A3) due to structural similarities to endogenous purine derivatives .
- Ethyl benzoate ester: A lipophilic substituent that may improve membrane permeability and pharmacokinetic stability.
Properties
IUPAC Name |
ethyl 4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-3-5-14-10-15(25)21-18-22-23-19(24(14)18)29-11-16(26)20-13-8-6-12(7-9-13)17(27)28-4-2/h6-10H,3-5,11H2,1-2H3,(H,20,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKDTNLUMXQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a complex organic compound with notable biological activities attributed to its unique structural features. This compound incorporates a [1,2,4]triazolo[4,3-a]pyrimidine core, which has been associated with various pharmacological properties.
- Molecular Formula : C19H21N5O4S
- Molecular Weight : 415.47 g/mol
- CAS Number : 895004-45-2
The biological activity of this compound is largely influenced by its triazolopyrimidine structure. Compounds with similar frameworks have demonstrated the ability to interact with various biological targets:
- Antitumor Activity : Studies indicate that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds derived from the triazolo[4,3-a]pyrimidine scaffold have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- Antibacterial and Antifungal Properties : Triazolopyrimidine derivatives have been reported to possess antibacterial activities against a range of pathogens. Their mechanism often involves the inhibition of key enzymes or disruption of cellular processes in bacteria and fungi.
- Apoptotic Induction : Some studies suggest that these compounds can induce apoptosis in tumor cells through mechanisms involving DNA cleavage and cell cycle arrest .
Research Findings
Recent investigations into the biological activities of this compound and its analogs have yielded promising results:
Table 1: Antitumor Activity of Triazolopyrimidine Derivatives
Case Studies
- Antitumor Efficacy : In a study evaluating the antiproliferative effects of synthesized triazolopyrimidine derivatives, compounds similar to this compound showed enhanced activity compared to standard chemotherapeutics like Cisplatin. The presence of specific substituents was found to significantly influence their efficacy against cancer cell lines.
- Mechanistic Studies : Further research is ongoing to elucidate the precise mechanisms by which these compounds induce cytotoxicity in cancer cells. Preliminary findings suggest that they may interact with multiple cellular pathways leading to apoptosis and cell cycle disruption.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiadiazoles exhibit substantial antimicrobial properties. Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate has been evaluated for its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
A study highlighted that compounds similar to this derivative showed minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.12 μg/mL against clinical isolates of E. coli, indicating strong antibacterial potential .
Anticancer Properties
The compound has been investigated for its antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. In vitro studies using the MTT assay demonstrated that derivatives with a triazole core exhibit significant cytotoxicity against these cell lines, suggesting potential as a chemotherapeutic agent .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). In animal models of arthritis, the compound significantly reduced paw swelling .
Antibacterial Activity Evaluation
A recent investigation assessed the antibacterial effects of various thiadiazole derivatives against clinical isolates of E. coli. The study reported significant antibacterial activity with MIC values ranging from 0.03 to 0.12 μg/mL for the most potent derivatives .
Anti-inflammatory Evaluation
In a controlled study involving animal models of arthritis, a thiadiazole derivative exhibited a reduction in paw swelling comparable to indomethacin (a standard anti-inflammatory drug), indicating its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
| Property | Description |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli with MIC values < 0.12 μg/mL |
| Anticancer Activity | Significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines |
| Anti-inflammatory Activity | Comparable efficacy to NSAIDs in reducing inflammation in animal models |
| Mechanisms | Enzyme inhibition, cellular interaction, antioxidant properties |
Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolo-pyrimidine core distinguishes this compound from analogs with thiazolo-pyrimidine or thiazolo[3,2-a]pyrimidine scaffolds (e.g., compounds in and ). Key differences include:
- Hydrogen bonding capacity : Additional nitrogen atoms in the triazolo core may facilitate stronger hydrogen bonding with receptor residues.
Substituent Effects
*Estimated based on molecular formula. †Range inferred from analogs in .
- Propyl vs.
- Ester groups : The ethyl benzoate moiety may confer slower metabolic degradation compared to methyl esters or unmodified carboxylates.
Research Findings and Implications
Q & A
Q. What protocols assess photostability under laboratory lighting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
